molecular formula C10H19NO3S B7592035 1-(Oxan-4-ylmethylsulfonyl)pyrrolidine

1-(Oxan-4-ylmethylsulfonyl)pyrrolidine

Cat. No.: B7592035
M. Wt: 233.33 g/mol
InChI Key: QXCBSEVLPMBCGB-UHFFFAOYSA-N
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Description

1-(Oxan-4-ylmethylsulfonyl)pyrrolidine is a pyrrolidine derivative featuring a sulfonyl group linked to a tetrahydropyran (oxane) ring at the 4-position.

Properties

IUPAC Name

1-(oxan-4-ylmethylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c12-15(13,11-5-1-2-6-11)9-10-3-7-14-8-4-10/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCBSEVLPMBCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Key Pyrrolidine Derivatives

Compound Name Substituents Synthesis Method Biological Activity Key Reference(s)
This compound Oxane ring, sulfonyl group Likely sulfonation Hypothesized enzyme inhibition -
1-[(4-Aminophenyl)sulfonyl]pyrrolidine Sulfonamide, aniline Multi-step sulfonylation Enzyme inhibition
Thiazolidin-4-ones Thiazolidinone ring One-pot cyclocondensation AChE inhibition
1-(5-Methyl-thiadiazol-2-yl)-pyrrolidine Thiadiazole, hydroxyl Condensation reaction Antimicrobial
(E,E)-1-(2,4-Dodecadienoyl)pyrrolidine Unsaturated acyl chain Acylation Read-across evaluation

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